molecular formula C22H20N2O2 B5758922 N-(3-acetylphenyl)-N'-(2-benzylphenyl)urea

N-(3-acetylphenyl)-N'-(2-benzylphenyl)urea

Cat. No. B5758922
M. Wt: 344.4 g/mol
InChI Key: MQYBZIZNVTYWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-N'-(2-benzylphenyl)urea, commonly known as ABU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. ABU is a urea derivative that has both biochemical and physiological effects, making it an important compound in the field of pharmacology.

Mechanism of Action

The mechanism of action of ABU is not yet fully understood. However, it is believed that ABU inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and ultimately, cell death.
Biochemical and Physiological Effects:
ABU has been shown to have a number of biochemical and physiological effects. One of the most notable effects of ABU is its ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, ABU has been shown to have anti-inflammatory and analgesic effects, making it a potential compound for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of ABU is its high degree of purity, which makes it an ideal compound for scientific research. Additionally, ABU has been extensively studied for its potential use in various scientific research applications, making it a well-characterized compound. However, one of the limitations of ABU is its relatively high cost, which may limit its use in certain research applications.

Future Directions

There are a number of future directions for the study of ABU. One potential direction is the development of new synthetic methods for the production of ABU, which may lead to lower costs and higher yields. Additionally, further studies are needed to fully understand the mechanism of action of ABU, which may lead to the development of more effective anticancer agents. Finally, the potential use of ABU in the treatment of pain and inflammation should be further explored, as it may represent a novel approach to the treatment of these conditions.

Synthesis Methods

The synthesis of ABU involves the reaction of 3-acetylphenyl isocyanate with 2-benzylphenylamine in the presence of a suitable solvent and catalyst. The reaction yields ABU as a white crystalline solid with a high degree of purity. The synthesis of ABU has been optimized to produce high yields and purity, making it an ideal compound for scientific research.

Scientific Research Applications

ABU has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of ABU is its use as a potential anticancer agent. ABU has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it an important compound in the fight against cancer.

properties

IUPAC Name

1-(3-acetylphenyl)-3-(2-benzylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-16(25)18-11-7-12-20(15-18)23-22(26)24-21-13-6-5-10-19(21)14-17-8-3-2-4-9-17/h2-13,15H,14H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYBZIZNVTYWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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